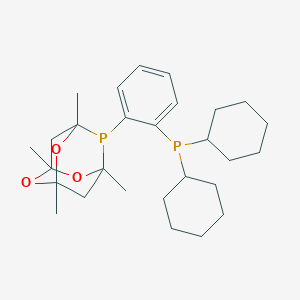
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine ligand attached to a phenyl group, and a tetramethyl-trioxa-phosphaadamantane core. This compound is particularly significant in the field of catalysis, where it is used as a ligand in various metal-catalyzed reactions.
Vorbereitungsmethoden
The synthesis of 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane typically involves several steps:
Formation of the Phosphine Ligand: The dicyclohexylphosphine is first synthesized by reacting cyclohexylmagnesium bromide with phosphorus trichloride.
Attachment to the Phenyl Group: The dicyclohexylphosphine is then reacted with a brominated phenyl compound to form the dicyclohexylphosphaneylphenyl intermediate.
Formation of the Trioxa-Phosphaadamantane Core: The trioxa-phosphaadamantane core is synthesized separately through a series of cyclization reactions involving tetramethyl compounds.
Final Coupling: The dicyclohexylphosphaneylphenyl intermediate is then coupled with the trioxa-phosphaadamantane core under specific conditions to form the final compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane undergoes various types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form reduced phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents on the phenyl ring are replaced by other groups.
Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions in biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals due to its unique structural properties.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with metal centers, stabilizing the metal and facilitating various catalytic cycles. The unique structure of the compound allows for specific interactions with the metal center, enhancing the efficiency and selectivity of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phosphine ligands such as triphenylphosphine, tricyclohexylphosphine, and diphenylphosphinoethane. Compared to these, 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane offers unique advantages:
Higher Stability: The trioxa-phosphaadamantane core provides greater stability under various reaction conditions.
Enhanced Selectivity: The specific structure allows for more selective interactions with metal centers, improving the selectivity of catalytic reactions.
Versatility: It can be used in a wider range of reactions compared to simpler phosphine ligands.
Eigenschaften
Molekularformel |
C28H42O3P2 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane |
InChI |
InChI=1S/C28H42O3P2/c1-25-19-27(3)31-26(2,29-25)20-28(4,30-25)33(27)24-18-12-11-17-23(24)32(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI-Schlüssel |
RDFYIHPJEXXODP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
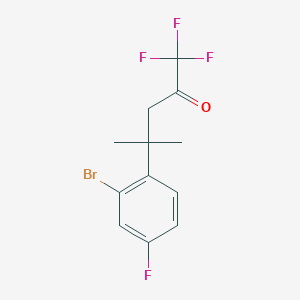


![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)

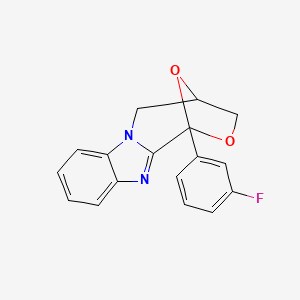
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
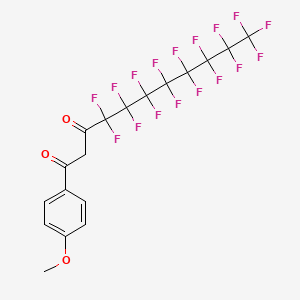

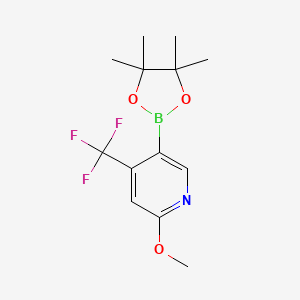
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
